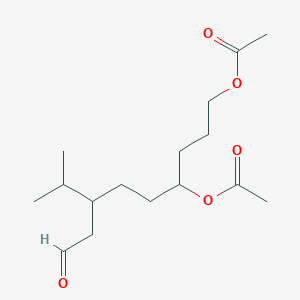
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of propylene carbonate with epichlorohydrin to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Methyl-7-(2-oxoethyl)nonane-1,4-diyl diacetate include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Propiedades
Número CAS |
105897-87-8 |
|---|---|
Fórmula molecular |
C16H28O5 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
[4-acetyloxy-8-methyl-7-(2-oxoethyl)nonyl] acetate |
InChI |
InChI=1S/C16H28O5/c1-12(2)15(9-10-17)7-8-16(21-14(4)19)6-5-11-20-13(3)18/h10,12,15-16H,5-9,11H2,1-4H3 |
Clave InChI |
CVZMLSGDANECOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(CCCOC(=O)C)OC(=O)C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


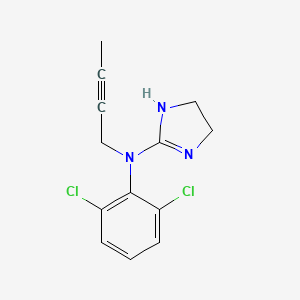
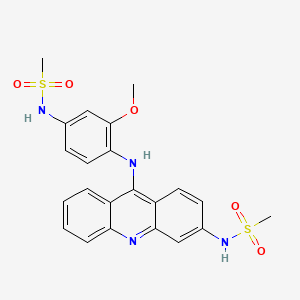
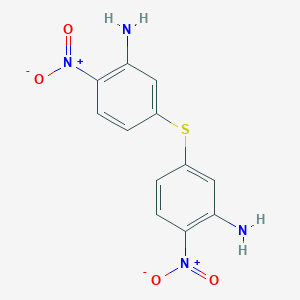
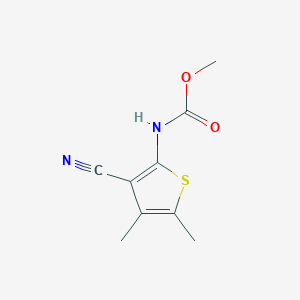
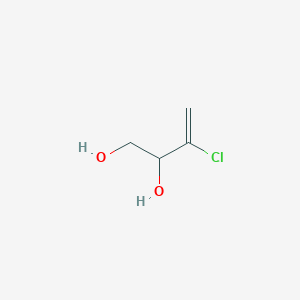
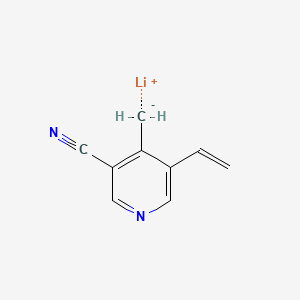

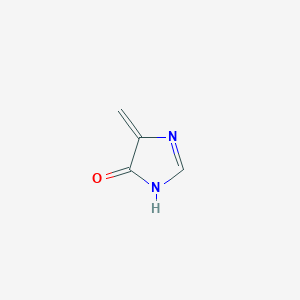
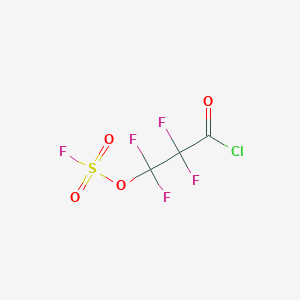
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
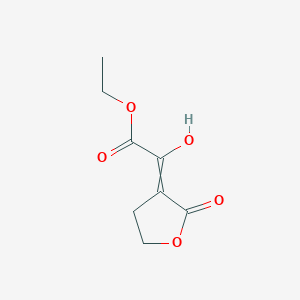

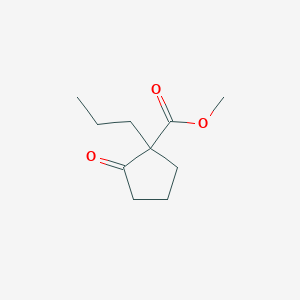
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
